4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol
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Overview
Description
4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol is a complex organic compound that features a piperidine ring, a fluoroaniline group, and a butynol moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroaniline group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group may play a crucial role in binding to these targets, while the piperidine ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives are structurally similar and share some pharmacological properties.
Fluoroaniline Compounds: Other fluoroaniline-containing compounds may exhibit similar biological activities.
Uniqueness
4-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,27)14-13-18-5-7-19(8-6-18)16-26-15-3-4-22(17-26)25-21-11-9-20(24)10-12-21/h5-12,22,25,27H,3-4,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMDRTRAQBFLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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